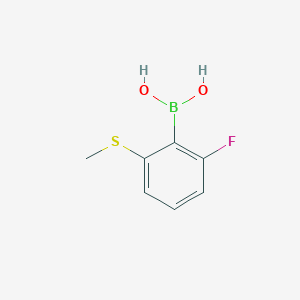

6-Fluoro-2-(methylsulfanyl)phenylboronic acid

Description

6-Fluoro-2-(methylsulfanyl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a fluorine atom at the para-position (C6), a methylsulfanyl (SMe) group at the ortho-position (C2), and a boronic acid (-B(OH)₂) moiety at C1. This unique substitution pattern confers distinct electronic and steric properties, influencing its solubility, reactivity, and biological activity.

Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds . Additionally, phenylboronic acids exhibit biological relevance, such as inhibiting cancer cell migration and protease activity .

Properties

IUPAC Name |

(2-fluoro-6-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO2S/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVNHKOWGVWCIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1SC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Strategy

The preparation typically involves:

- Introduction of the methylsulfanyl group onto a fluorinated phenyl precursor.

- Installation of the boronic acid moiety via borylation reactions.

This approach is consistent with established methods for similar substituted phenylboronic acids.

Starting Materials and Key Intermediates

- Starting Aromatic Substrate: 6-Fluoro-2-halophenyl derivatives (e.g., 6-fluoro-2-bromophenyl or 6-fluoro-2-iodophenyl compounds) are commonly used as precursors.

- Methylsulfanyl Introduction: The methylsulfanyl group is introduced via nucleophilic aromatic substitution or thiolation of the halogenated intermediate.

- Borylation Step: The boronic acid group is installed by transition-metal catalyzed borylation, often using bis(pinacolato)diboron or similar reagents.

Detailed Preparation Methodologies

Methylsulfanyl Group Installation

- Method: The methylsulfanyl group can be introduced by reacting the 2-halogenated-6-fluorobenzene derivative with sodium methylthiolate or methylthiol under nucleophilic aromatic substitution conditions.

- Conditions: Mild heating in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base to promote substitution.

- Outcome: Selective substitution at the 2-position halogen site to yield 6-fluoro-2-(methylsulfanyl)benzene intermediates.

Borylation to Form Boronic Acid

- Catalysts: Palladium-based catalysts such as Pd(PPh3)4 or Pd-PEPPSI-IPr are employed.

- Reagents: Bis(pinacolato)diboron is the typical boron source.

- Bases: Potassium carbonate or sodium bicarbonate are commonly used to facilitate the reaction.

- Solvents: Mixtures of aqueous ethanol, toluene, or 1,4-dioxane are typical.

- Temperature and Time: Reactions are generally conducted between room temperature and 80 °C for 3 to 24 hours.

- Work-up: After reaction completion, the mixture is extracted and purified by column chromatography to isolate the boronic acid.

Representative Reaction Scheme

| Step | Reaction Type | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution | 6-Fluoro-2-halobenzene + NaSCH3, DMF, 50-80 °C, 6-12 h | 6-Fluoro-2-(methylsulfanyl)benzene |

| 2 | Pd-catalyzed Borylation | 6-Fluoro-2-(methylsulfanyl)aryl halide + bis(pinacolato)diboron, Pd catalyst, K2CO3, EtOH/H2O, 35-80 °C, 3-24 h | This compound |

Research Findings and Optimization

- Catalyst Efficiency: Pd-PEPPSI-IPr has been shown to provide high yields and selectivity in borylation reactions under mild conditions, improving over traditional Pd(PPh3)4 catalysts.

- Reaction Selectivity: The presence of the fluorine atom influences regioselectivity and reactivity, favoring substitution at the 2-position for methylsulfanyl introduction.

- Scalability: Continuous flow and industrial-scale adaptations optimize reaction times and yields, with emphasis on minimizing by-products and simplifying purification.

- Purification: Flash column chromatography on silica gel remains the standard for isolating pure boronic acid derivatives after reaction completion.

Comparative Analysis of Preparation Methods

| Aspect | Nucleophilic Aromatic Substitution | Pd-Catalyzed Borylation |

|---|---|---|

| Purpose | Introduce methylsulfanyl group | Install boronic acid group |

| Typical Reagents | Sodium methylthiolate, DMF, base | Bis(pinacolato)diboron, Pd catalyst, base |

| Reaction Conditions | 50-80 °C, 6-12 h | 35-80 °C, 3-24 h |

| Solvent | Polar aprotic solvents (DMF, DMSO) | Aqueous ethanol, toluene, 1,4-dioxane |

| Catalyst | None (nucleophilic substitution) | Pd(PPh3)4 or Pd-PEPPSI-IPr |

| Yield | High, dependent on substrate purity | High, optimized with catalyst and base choice |

| Purification | Column chromatography | Column chromatography |

Notes on Related Compounds and Analogues

- The synthesis of related compounds such as 4-fluoro-2-(methylsulfonyl)phenylboronic acid follows similar synthetic logic but differs in oxidation state and substituent introduction.

- Fluorosulfate chemistry and Suzuki coupling protocols have been developed to enable selective functionalization of heteroaryl systems, indicating potential alternative pathways for boronic acid derivatives.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2-(methylsulfanyl)phenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or aryl-vinyl compounds . This reaction is facilitated by a palladium catalyst and a base.

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., DMF, toluene).

Major Products: The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

6-Fluoro-2-(methylsulfanyl)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for 6-Fluoro-2-(methylsulfanyl)phenylboronic acid involves its role as a boron source in Suzuki-Miyaura cross-coupling reactions. The reaction mechanism includes the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Fluorinated Phenylboronic Acids

Fluorinated phenylboronic acids are critical in tuning reactivity and selectivity in cross-coupling reactions. For example:

- 4-Fluorophenylboronic acid demonstrates higher reactivity in Suzuki-Miyaura reactions compared to unsubstituted phenylboronic acid, attributed to the electron-withdrawing fluorine enhancing transmetallation efficiency .

- 2-Fluoro-6-methoxyphenylboronic acid (similarity score: 0.96 to the target compound, per ) shares a fluorine at C6 but replaces SMe with methoxy (-OMe). The methoxy group is strongly electron-donating, contrasting with the weakly donating SMe, which may reduce steric hindrance but increase polarity.

Table 1: Reactivity in Suzuki-Miyaura Reactions

*Predicted based on substituent effects.

Methylsulfanyl-Substituted Derivatives

The position and electronic nature of sulfur-containing substituents significantly influence properties:

Table 2: Solubility Trends in Organic Solvents

Influence of Substituents on Acidity (pKa)

The pKa of boronic acids affects their reactivity and binding to biological targets. Triazole-substituted phenylboronic acids exhibit a broad pKa range (5.98–10.0), highlighting tunability via substituents . For the target compound:

- Fluorine (electron-withdrawing) lowers pKa, increasing acidity.

- SMe (weakly electron-donating) may partially counteract fluorine’s effect, resulting in a pKa intermediate between phenylboronic acid (~8.8) and strongly electron-withdrawing derivatives.

Biological Activity

6-Fluoro-2-(methylsulfanyl)phenylboronic acid is a boronic acid derivative known for its potential biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its unique structural properties, which may influence its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a fluorine atom and a methylsulfanyl group attached to a phenylboronic acid moiety. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

The mechanisms of action for this compound are not fully elucidated; however, several potential pathways have been proposed:

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site serine residues. This interaction can lead to the modulation of various biological pathways.

- Antimicrobial Activity : Similar compounds have shown antimicrobial properties by interfering with bacterial protein synthesis or cell wall integrity. The fluorine substituent may enhance binding affinity to microbial targets.

Antimicrobial Properties

Research indicates that boronic acids, including derivatives like this compound, exhibit antimicrobial activity. For instance, studies on related compounds have demonstrated efficacy against various bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest they may be effective against strains such as Escherichia coli and Candida albicans .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| 5-Trifluoromethyl-2-formyl phenylboronic acid | < 10 | Bacillus cereus |

| Benzoxaborole (AN2690) | < 5 | Candida albicans |

Anticancer Activity

Preliminary studies suggest that boronic acids can also exhibit anticancer properties. For example, related compounds have been shown to inhibit tumor growth in various cancer cell lines by targeting specific oncogenic pathways . The fluorinated structure may enhance these effects by improving cellular uptake and interaction with target proteins involved in cancer progression.

Case Studies and Research Findings

Recent research has explored the synthesis and biological evaluation of boronic acid derivatives:

- Synthesis and Characterization : A study synthesized several phenylboronic acid derivatives, including those with fluorine substitutions. The results indicated that fluorinated compounds often displayed enhanced biological activity compared to their non-fluorinated counterparts .

- Antimicrobial Mechanisms : Investigations into the mechanisms of action revealed that certain boronic acids could inhibit leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis in bacteria . This suggests a potential pathway for the antimicrobial effects observed with these compounds.

- Therapeutic Applications : The unique properties of boronic acids make them suitable candidates for drug development. Their ability to form reversible covalent bonds allows for targeted therapeutic strategies in treating diseases such as cancer and bacterial infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Fluoro-2-(methylsulfanyl)phenylboronic acid, and how do reaction conditions influence yield?

- Methodology : Cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts (e.g., Pd₂(dba)₃) and ligands like tri-tert-butylphosphine (tBu₃P) are common. Reaction parameters such as temperature (e.g., 60°C), solvent polarity, and base selection (e.g., potassium fluoride) critically affect boronate ester formation and yield .

- Key Considerations : Purification via tert-butyl methyl ether extraction and MgSO₄ drying is recommended to isolate the product from byproducts .

Q. How can solubility and bioavailability of this compound be predicted for biological assays?

- Methodology : Use computational tools to calculate log Po/w values (e.g., XLOGP3 = 0.9, SILICOS-IT = -0.32) and solubility (ESOL: -1.7 log S). Experimental validation via HPLC or shake-flask methods is advised for aqueous stability testing .

- Data Interpretation : High solubility (3.4 mg/mL) suggests suitability for aqueous-phase reactions but may require formulation adjustments for cellular uptake .

Q. What analytical techniques are recommended for characterizing structural purity?

- Methodology : NMR (¹H/¹³C/¹⁹F) to confirm substituent positions, LC-MS for molecular weight verification, and FT-IR to detect boronic acid functional groups. X-ray crystallography can resolve ambiguities in steric effects from the methylsulfanyl group .

Advanced Research Questions

Q. How do electronic effects of the methylsulfanyl and fluorine substituents influence reactivity in cross-coupling reactions?

- Methodology : DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. Compare Hammett substituent constants (σₚ for -SMe ≈ -0.6; σₘ for -F ≈ +0.34) to predict regioselectivity in aryl-aryl bond formation .

- Case Study : Fluorine’s electron-withdrawing effect may deactivate the boronic acid, while -SMe’s electron-donating nature enhances ortho/para-directing behavior in electrophilic substitutions .

Q. How can contradictions in reported catalytic efficiencies (e.g., Pd vs. Ni systems) be resolved?

- Methodology : Conduct controlled kinetic studies under identical conditions (solvent, temperature, ligand ratio). Compare turnover numbers (TON) and activation energies (Eₐ) using Arrhenius plots. Reference fluorinated analogs (e.g., 2,3,6-trifluorophenylboronic acid) to identify substituent-driven trends .

- Critical Analysis : Discrepancies may arise from solvent coordination effects or ligand steric bulk, which can be modeled via molecular docking simulations .

Q. What strategies mitigate hydrolytic instability of the boronic acid group in aqueous media?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.